2,2-Dimethylhexanoic acid

Description

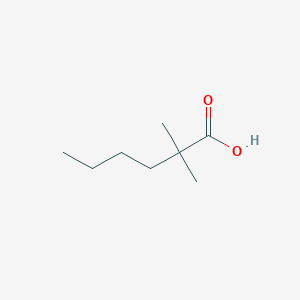

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTWDTVYXAEAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276526 | |

| Record name | 2,2-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-72-9 | |

| Record name | 2,2-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethylhexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,2-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,2-dimethylhexanoic acid (CAS No. 813-72-9), a branched-chain fatty acid. The document details its chemical and physical characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for the determination of its core properties, a plausible laboratory synthesis method, and explores its potential biological significance in the context of branched-chain fatty acids. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a medium-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the alpha-carbon.[1][2] This substitution pattern imparts unique physical and chemical properties compared to its linear isomer, caprylic acid.

Identifiers and Structure

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 813-72-9 | [3] |

| Molecular Formula | C8H16O2 | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Canonical SMILES | CCCCC(C)(C)C(=O)O | [2] |

| InChI Key | YTTWDTVYXAEAJA-UHFFFAOYSA-N | [2] |

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents but has limited solubility in water due to its hydrophobic alkyl chain.[1]

| Property | Value | Reference |

| Boiling Point | 216-220 °C | [4] |

| Density | 0.913 g/mL | [4] |

| Refractive Index | 1.4270 | [4] |

| Melting Point | Not definitively reported; estimated as low as -21.25°C, also cited as "n/a" | [4] |

| Solubility in Water | Limited | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, a singlet for the two equivalent alpha-methyl groups, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the quaternary alpha-carbon, the two equivalent alpha-methyl carbons, and the carbons of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern will likely involve the loss of the butyl group and other characteristic cleavages of the alkyl chain.

Synthesis of this compound

A common and effective method for the synthesis of α,α-disubstituted carboxylic acids like this compound is through the alkylation of a carboxylic acid enolate.[5][6]

Plausible Synthesis Protocol

-

Enolate Formation: Isobutyric acid is treated with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The first equivalent of base deprotonates the carboxylic acid to form the lithium carboxylate, and the second equivalent removes an α-proton to generate the dianion enolate.

-

Alkylation: A suitable butyl electrophile, such as 1-iodobutane, is added to the enolate solution. The enolate undergoes an SN2 reaction with the alkyl halide, forming a new carbon-carbon bond at the α-position.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the carboxylate, yielding this compound.

-

Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.

Experimental Protocols

The following are detailed methodologies for the determination of the key properties of this compound.

Determination of Physical Properties

-

Melting Point: For low-melting substances like this compound, a cryostat or a specialized low-temperature melting point apparatus would be employed. The sample is cooled until frozen and then slowly warmed, with the temperature range from the first appearance of liquid to complete melting being recorded.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure and a steady stream of distillate is collected is recorded as the boiling point.

-

Density: The density is measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with a known volume of the acid at a specific temperature. The density is calculated by dividing the mass of the acid by its volume.

-

Solubility: To determine solubility, a known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved acid is then determined by titration or other analytical methods.

Acquisition of Spectral Data

-

NMR Spectroscopy: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or gas chromatography. The sample is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Biological Significance and Potential Signaling Pathways

While specific biological activities of this compound are not extensively documented, as a branched-chain fatty acid (BCFA), it may participate in various biological processes. BCFAs are known to be involved in cell-cell signaling in bacteria and can modulate immune and metabolic pathways in mammals.[1][7]

Branched-chain fatty acids can act as signaling molecules, potentially interacting with cell surface receptors or intracellular targets. For instance, some BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[8] They may also influence the composition and fluidity of cell membranes, thereby affecting the function of membrane-bound proteins.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a branched-chain fatty acid with distinct physical and chemical properties. This guide has provided a comprehensive overview of its fundamental characteristics, including methods for its synthesis and analysis. While its specific biological roles are yet to be fully elucidated, its classification as a branched-chain fatty acid suggests potential involvement in important signaling and metabolic pathways. Further research into this compound and its derivatives may uncover novel applications in various scientific and industrial fields, including drug development.

References

- 1. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 2,2-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,2-Dimethylhexanoic acid. The information is presented in a structured format to facilitate easy access and comparison of data for research and drug development purposes. This document includes key physical and chemical properties, predicted values for ionization and lipophilicity, and detailed experimental protocols for their determination.

Chemical Identity and Physical Properties

This compound is a branched-chain saturated fatty acid. Its structure consists of a hexanoic acid backbone with two methyl groups attached to the alpha-carbon (carbon 2).

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,2-dimethyl-hexanoic acid, α,α-Dimethylcaproic acid | PubChem[1] |

| CAS Number | 813-72-9 | LabSolutions[2] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] |

| Boiling Point | 122 °C at 18 mmHg | LabSolutions[2] |

| Density | Not specified | |

| Melting Point | Not specified |

Acidity, Lipophilicity, and Solubility

The acidic nature, lipophilicity, and solubility of a compound are critical parameters in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa (acidic) | 4.95 ± 0.10 | ACD/Labs Percepta |

| LogP | 2.6 | PubChem[1] |

| Water Solubility | 1.15 g/L at 25 °C | US EPA EPI Suite™ |

Note: The values for pKa and water solubility are predicted using computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are standard protocols that can be applied to this compound.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and common method.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. If solubility is limited, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, and the pKa in the aqueous phase can be determined by extrapolation.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest slope. The pKa is equal to the pH at the half-equivalence point.

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Workflow for LogP Determination

Caption: Workflow for LogP determination by the shake-flask method.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the acid is in its neutral form) with n-octanol by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol solution of the compound to a known volume of the pre-saturated aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

The flask method is a standard procedure for determining the water solubility of substances.

Workflow for Water Solubility Determination

References

An In-depth Technical Guide to 2,2-Dimethylhexanoic Acid (CAS: 813-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylhexanoic acid (CAS: 813-72-9), a branched-chain fatty acid. The document details its chemical and physical properties, synthesis methodologies, and analytical protocols. Furthermore, it explores the potential biological activities and applications in research and drug development, drawing upon the known functions of structurally related branched-chain fatty acids. This guide is intended to be a valuable resource for professionals in the fields of chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a medium-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups at the alpha-carbon position.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its physical characteristics and chemical reactivity. At room temperature, it exists as a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 813-72-9 | [1][3][4][5] |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4][6] |

| Molecular Weight | 144.21 g/mol | [1][4][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | α,α-Dimethylcaproic acid | [7] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 216-220 °C | [8] |

| 122 °C at 18 mmHg | [6] | |

| Density | 0.913 g/mL | [8] |

| Refractive Index | 1.4270 | [8] |

| InChI | InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) | [1][9] |

| SMILES | CCCCC(C)(C)C(=O)O | [1][9] |

Synthesis of this compound

The synthesis of 2,2-dimethylalkanoic acids can be achieved through the reaction of an appropriate carboxylic acid with an alkene under high pressure and temperature. A general method for the synthesis of 2,2-dimethylalkanoic acids from isobutyric acid and ethylene (B1197577) has been described.

Experimental Protocol: Synthesis from Ethylene and Isobutyric Acid

This protocol is adapted from the synthesis of 2,2-dimethylalkanoic acids.

Materials:

-

Isobutyric acid

-

Ethylene (containing 2-5 ppm oxygen)

-

Silver-lined pressure vessel (400-mL capacity)

-

Nitrogen gas

Procedure:

-

Purge the silver-lined pressure vessel with nitrogen and charge it with 200 g of isobutyric acid.

-

Close the vessel, evacuate it, and connect it to a reservoir of ethylene.

-

Introduce ethylene at 300 atm pressure.

-

Heat and agitate the vessel and its contents. Maintain the temperature at 247-251 °C and the pressure at 850-980 atm for fourteen hours by periodically adding ethylene.

-

After the reaction, cool the vessel to room temperature and release the pressure.

-

Open the vessel and discharge the contents.

-

Distill the reaction mixture to separate the unreacted isobutyric acid and the resulting higher boiling acids, including this compound.

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Analytical Methods

Accurate characterization and quantification of this compound require robust analytical techniques. The following sections detail common spectroscopic methods and provide general protocols for chromatographic analysis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.[10]

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation | Reference(s) |

| ¹H NMR | Data available, detailed interpretation requires spectral analysis. | [9] |

| ¹³C NMR | Data available, detailed interpretation requires spectral analysis. | [10] |

| Mass Spec (GC-MS) | m/z Top Peak: 57, 2nd Highest: 88, 3rd Highest: 43. | [10] |

| IR Spectroscopy | Data available, characteristic peaks for C=O and O-H of the carboxylic acid are expected. | [10] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility after derivatization, GC-MS is a suitable method for the analysis of this compound. A general protocol for the analysis of a similar compound, 2-Hydroxy-2-methylhexanoic acid, is provided and can be adapted.[11]

Sample Preparation (Derivatization):

-

For biological samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

To the dried extract, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)) and a suitable solvent (e.g., 50 µL of acetonitrile (B52724) or pyridine).

-

Seal the vial and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions (Typical):

-

Column: DB-5ms or similar non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound. A reverse-phase method is generally suitable for carboxylic acids. A protocol for a similar compound, 2,2-Dimethylpropanoic acid, is adaptable.[12]

Sample Preparation:

-

Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[12]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the broader class of branched-chain fatty acids (BCFAs) has been the subject of research, revealing a range of biological effects.[3][4][13]

BCFAs are known to be present in various organisms and are involved in numerous biochemical processes and signaling pathways.[3] They are integral components of bacterial cell membranes, influencing fluidity and permeability.[1][4] In humans, BCFAs are obtained from dietary sources, particularly dairy products.[4]

Emerging research suggests that BCFAs may have several health benefits, including:

-

Anti-inflammatory properties [3]

-

Anti-cancer effects [3]

-

Lipid-lowering capabilities [3]

-

Neuroprotective actions [3]

One potential mechanism of action for fatty acids is through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[14][15] Medium-chain fatty acids have been shown to act as partial agonists for PPARγ.[14]

Given its structure as a branched-chain fatty acid, this compound is a candidate for investigation in these areas. Its unique dimethyl substitution at the alpha-position may confer specific activities and potencies compared to other BCFAs, making it a valuable tool for research in metabolic diseases, oncology, and neurology.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals and cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a branched-chain fatty acid with well-defined chemical and physical properties. Standard organic synthesis and analytical techniques can be applied for its preparation and characterization. While direct biological data is scarce, its structural similarity to other biologically active BCFAs suggests its potential as a modulator of important cellular pathways, such as those governed by PPARs. This makes this compound a compound of interest for further investigation in the context of drug discovery and development, particularly for metabolic and inflammatory disorders. This technical guide provides a foundational resource for researchers and scientists to facilitate their work with this intriguing molecule.

References

- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 2. This compound | 813-72-9 [chemicalbook.com]

- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound - CD Biosynsis [biosynsis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound(813-72-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 14. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Branched-Chain Fatty Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized for their significant roles in cellular function, membrane architecture, and as bioactive molecules in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of BCFAs across different biological systems, from microorganisms to mammals. It details their biosynthesis, summarizes quantitative data on their distribution in various natural sources, and provides in-depth experimental protocols for their analysis. Furthermore, this guide visualizes key biosynthetic and signaling pathways involving BCFAs, offering a valuable resource for researchers and professionals in the fields of microbiology, nutrition, and drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids distinguished by methyl branches. The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon.[1] These structural variations influence the physicochemical properties of cell membranes, such as fluidity and permeability.[2] BCFAs are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as biomarkers.[1][2]

Natural Occurrence and Distribution of BCFAs

BCFAs are found across a wide range of organisms, from bacteria to mammals, and are present in various food sources. Their distribution, however, is not uniform, with concentrations varying significantly between species and tissues.

Microorganisms

Bacteria are a major source of BCFAs, where these lipids play a crucial role in maintaining membrane fluidity and adapting to environmental stress.[3] In some bacterial species, such as those in the genus Bacillus, BCFAs can constitute over 90% of the total fatty acids in the cell membrane.[2] The profile of BCFAs can be a characteristic feature for bacterial identification and taxonomy.[3]

Table 1: Concentration of Branched-Chain Fatty Acids in Microbial Cultures

| Bacterial Strain | Culture Conditions | Total BCFA Concentration (mg/g Dry Mass) | Predominant BCFAs | Reference |

| Listeria monocytogenes | Grown at 10°C in HTM medium | Not specified, but anteiso fatty acids comprise up to 78% of total fatty acids. | anteiso-C15:0, anteiso-C17:0 | [4] |

| Rumen Bacteria | in vitro incubation with varying cellulose:starch ratios | 1.65 - 3.94 | anteiso-C15:0, C15:0 | [5][6] |

Ruminant Animals and Dairy Products

Ruminant animals, such as cows, sheep, and goats, are a significant dietary source of BCFAs for humans.[7] These fatty acids are synthesized by the microorganisms residing in the rumen and are subsequently absorbed by the animal and incorporated into their tissues and milk fat.[8] Consequently, dairy products and beef are rich in BCFAs.[9][10] The BCFA content in dairy products can vary based on the ruminant species and their diet.[8][10]

Table 2: Concentration of Branched-Chain Fatty Acids in Dairy Products

| Dairy Product | Total BCFA (% of total fatty acids, w/w) | Key BCFAs | Reference |

| Cow's Milk | 1.7 - 3.4 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [8] |

| Sheep's Milk | 1.8 - 3.1 | Not specified | [8] |

| Goat's Milk | 1.2 - 2.4 | Not specified | [8] |

| Sheep Cheese | 2.73 | Not specified | [9][10] |

| Goat Cheese | Not specified | Not specified | [10] |

| Light Cream Cheese | 1.37 | Not specified | [9][10] |

Other Food Sources

Besides dairy and ruminant meat, some fermented foods also contain BCFAs, although generally in smaller quantities.[9][10] These BCFAs are byproducts of the microbial fermentation process.

Table 3: Concentration of Branched-Chain Fatty Acids in Other Food Sources

| Food Source | Total BCFA (% of total fatty acids, w/w) | Key BCFAs | Reference |

| Commercial Ground Beef | 1.60 | Not specified | [9] |

| Pastured Ground Beef | 1.60 | Not specified | [9] |

| Canned Tuna | Small amounts detected | Not specified | [9][10] |

| Miso | Appreciable fraction, but low total fat | Not specified | [9][10] |

| Sauerkraut | Appreciable fraction, but low total fat | Not specified | [9][10] |

Human Tissues

In humans, BCFAs are found in various tissues and fluids. They are notably abundant in the vernix caseosa, the waxy substance covering the skin of newborns, suggesting a role in skin integrity and development.[7][11] BCFAs are also present in amniotic fluid, human milk, and adipose tissue.[8][11] The presence of BCFAs in the gut of newborns is thought to be important for the development of the intestinal microbiota.[2][12]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.[3] In many bacteria, the synthesis of iso and anteiso BCFAs is initiated from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3][13] These amino acids are first converted to their corresponding α-keto acids.[3] These α-keto acids then serve as primers for the fatty acid synthase (FAS) system to build the branched-chain fatty acid.

Experimental Protocols

Accurate identification and quantification of BCFAs are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Extraction and Derivatization of BCFAs from Microbial Cultures

This protocol outlines the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

6% H2SO4 in methanol (v/v)

-

Petroleum ether or Hexane

-

Screw-cap glass centrifuge tubes

Procedure:

-

Harvesting Cells: Centrifuge the bacterial culture to obtain a cell pellet.

-

Washing: Wash the cell pellet three times with a suitable buffer or minimal medium without free fatty acids to remove any extracellular lipids.

-

Hydrolysis and Methylation:

-

Extraction:

-

Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial. Repeat the extraction step twice for complete recovery.[3][14]

GC-MS Analysis of BCFAs

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A polar capillary column is required for the separation of BCFA isomers.[3]

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 170°C, ramp to 270°C at 5°C/minute.[15]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-550

Quantification: Quantitative analysis is typically performed using stable isotope dilution with deuterated internal standards.[3]

Stable Isotope Tracing of BCFA Metabolism

Stable isotope tracing is a powerful technique to study the metabolic fate of BCFAs in vivo or in vitro.

General Protocol for in vitro Metabolic Labeling:

-

Preparation of Labeling Medium: Prepare a cell culture medium containing a stable isotope-labeled precursor, such as ¹³C-labeled branched-chain amino acids or fatty acids.

-

Metabolic Labeling: Incubate the cells with the labeling medium for a defined period.

-

Cell Harvest and Lipid Extraction: Harvest the cells and extract the lipids as described in section 4.1.

-

Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS/MS to quantify the incorporation of the stable isotope into various BCFA species.[1][16]

Signaling Pathways Involving BCFAs

Recent research has highlighted the role of BCFAs as signaling molecules that can modulate various cellular processes, including inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

BCFAs, particularly their CoA thioesters, have been identified as high-affinity ligands for PPARα.[17] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[18][19] The activation of PPARα by BCFA-CoAs leads to conformational changes in the receptor, recruitment of coactivator proteins, and subsequent transcription of target genes involved in fatty acid oxidation.[17]

G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids (SCFAs), which can include short-chain BCFAs, are known to activate specific GPCRs, such as GPR41 and GPR43.[20] These receptors are involved in a variety of physiological processes, including the regulation of metabolism and immune function.[20] The binding of SCFAs to these receptors initiates intracellular signaling cascades that can influence insulin (B600854) sensitivity and reduce inflammation.[20]

Conclusion

Branched-chain fatty acids are a structurally diverse and biologically significant class of lipids. Their widespread natural occurrence, from the membranes of bacteria to human tissues and dietary sources, underscores their fundamental importance. The detailed experimental protocols and visualized signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of BCFAs in health and disease. Future research in this area holds the potential to uncover novel therapeutic targets and strategies for a range of conditions, including metabolic disorders and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro [frontiersin.org]

- 7. Branched FA | Cyberlipid [cyberlipid.gerli.com]

- 8. researchgate.net [researchgate.net]

- 9. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. metsol.com [metsol.com]

- 12. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.igem.org [static.igem.org]

- 15. gcms.cz [gcms.cz]

- 16. benchchem.com [benchchem.com]

- 17. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 20. microvioma.com [microvioma.com]

An In-depth Technical Guide to the Structural and Stereoisomers of 2,2-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2,2-dimethylhexanoic acid, a saturated fatty acid with the molecular formula C₈H₁₆O₂. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the isomeric landscape of this compound, including its physicochemical properties, and relevant experimental protocols.

Introduction to Isomerism in C₈H₁₆O₂ Carboxylic Acids

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₈H₁₆O₂, a multitude of structural isomers exist, including straight-chain and branched-chain carboxylic acids, as well as esters. This guide focuses specifically on the carboxylic acid isomers related to this compound. These isomers can be categorized into structural isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

Structural Isomers of this compound

The structural isomers of this compound are all carboxylic acids with the formula C₈H₁₆O₂. They differ in the arrangement of their carbon skeleton, including the position of the carboxyl group and any branching. The systematic identification of these isomers is crucial for understanding their unique chemical and physical properties.

The primary structural isomers can be grouped based on their parent alkane chain:

-

Octanoic Acid: The straight-chain isomer.

-

Methylheptanoic Acids: Isomers with a seven-carbon chain and one methyl group.

-

Ethylhexanoic Acids: Isomers with a six-carbon chain and one ethyl group.

-

Dimethylhexanoic Acids: Isomers with a six-carbon chain and two methyl groups (including the topic compound).

-

Propylpentanoic Acids: Isomers with a five-carbon chain and one propyl group.

-

Other branched isomers: Including trimethylpentanoic acids and those with other branching patterns.

A detailed list of prominent structural isomers is provided in the data tables below.

Stereoisomers of this compound and its Structural Isomers

Stereoisomerism arises from the presence of chiral centers within a molecule. A chiral center is typically a carbon atom bonded to four different groups. Molecules with a single chiral center exist as a pair of enantiomers (non-superimposable mirror images), while molecules with multiple chiral centers can exist as diastereomers.

This compound itself does not possess a chiral center and therefore does not have stereoisomers. The carbon atom at the second position is bonded to two identical methyl groups.

However, many of its structural isomers do contain one or more chiral centers, leading to the existence of stereoisomers. For example:

-

2-Methylheptanoic acid: The carbon at the 2-position is a chiral center.

-

3-Methylheptanoic acid: The carbon at the 3-position is a chiral center.[1]

-

4-Methylheptanoic acid: The carbon at the 4-position is a chiral center.[2]

-

2-Ethylhexanoic acid: The carbon at the 2-position is a chiral center.[3]

-

3,4-Dimethylhexanoic acid: The carbons at the 3 and 4-positions are chiral centers.

The presence and configuration of these stereocenters can significantly impact the biological activity of the molecule, a critical consideration in drug development.

Physicochemical Data of this compound and its Isomers

The physicochemical properties of these isomers, such as boiling point, melting point, density, and solubility, are influenced by their molecular structure. Branching generally lowers the melting and boiling points compared to the straight-chain isomer, octanoic acid, due to reduced van der Waals forces.

Table 1: Physicochemical Properties of this compound and Selected Structural Isomers

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 813-72-9 | 144.21 | 216-220 | 0.913 | 1.4270 |

| Octanoic acid | 124-07-2 | 144.21 | 239.7 | 0.910 | 1.4285 |

| 2-Methylheptanoic acid | 1188-02-9 | 144.21 | 140 (at 30 mmHg) | 0.906 | 1.425 |

| 3-Methylheptanoic acid | 53663-30-2 | 144.21 | 228.9 (est.) | 0.917 (est.) | 1.4130 (est.) |

| 4-Methylheptanoic acid | 3302-03-2 | 144.21 | 234-235 | 0.879-0.885 | 1.427-1.433 |

| 5-Methylheptanoic acid | 1070-68-4 | 144.21 | 234-236 | - | - |

| 6-Methylheptanoic acid | 929-10-2 | 144.21 | 202-204 | 0.893 | - |

| 2-Ethylhexanoic acid | 149-57-5 | 144.21 | 228.1 | 0.903 | 1.425 |

| 3-Ethylhexanoic acid | 41065-91-2 | 144.21 | 234.6 | 0.926 | 1.435 |

| 4-Ethylhexanoic acid | 6299-66-7 | 144.21 | 234.6 | 0.926 | 1.435 |

| 2-Propylpentanoic acid (Valproic acid) | 99-66-1 | 144.21 | 220 | 0.9 | 1.425 |

Data compiled from various sources. "est." indicates an estimated value.

Experimental Protocols

Synthesis of Branched Carboxylic Acids

The synthesis of branched carboxylic acids like this compound and its isomers can be achieved through various organic synthesis methodologies. A common approach involves the use of Grignard reagents or organolithium compounds with carbon dioxide, or the oxidation of corresponding primary alcohols or aldehydes.[4]

General Protocol for the Synthesis of a Branched Carboxylic Acid via Grignard Reaction:

-

Formation of the Grignard Reagent: React an appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylhexane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylation: Add the freshly prepared Grignard reagent to an excess of solid carbon dioxide (dry ice) or bubble carbon dioxide gas through the solution.

-

Acidification: Quench the reaction mixture with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt and yield the carboxylic acid.

-

Purification: Extract the carboxylic acid into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and purify by distillation or chromatography.

Asymmetric Synthesis of Chiral Carboxylic Acids:

For the synthesis of specific enantiomers of chiral isomers, asymmetric synthesis strategies are employed. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.[5][6] A notable approach is the catalytic asymmetric hydrogenation of unsaturated carboxylic acids using chiral transition metal complexes.[5]

Analytical Characterization

The structural elucidation of this compound and its isomers is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (10-13 ppm).[7] The integration and splitting patterns of the other signals help to determine the structure of the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[8] The chemical shifts of the other carbon atoms provide further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.[9]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Separation of Stereoisomers

The separation of enantiomers of chiral carboxylic acid isomers is a critical step in their characterization and for the development of stereochemically pure drugs.

Chiral High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral column and mobile phase is crucial for achieving good separation.

Protocol for Chiral HPLC Separation:

-

Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Dissolve the racemic mixture of the carboxylic acid in the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The two enantiomers should elute as separate peaks.

Visualizations

The following diagrams illustrate the isomeric relationships and a general workflow for the synthesis and analysis of this compound and its isomers.

Caption: Isomeric relationships of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

The isomeric landscape of this compound is vast and complex, encompassing a wide range of structural and stereoisomers with distinct physicochemical properties. A thorough understanding of these isomers is paramount for researchers in various fields, particularly in drug development where subtle structural changes can lead to significant differences in biological activity. This guide has provided a foundational overview of the isomers of this compound, their properties, and the experimental methodologies for their synthesis and characterization. Further research into the specific properties and activities of each isomer will continue to be a valuable endeavor.

References

- 1. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Methylheptanoic acid | 3302-03-2 [smolecule.com]

- 3. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 4. (a) Interpretation: The structure of carboxylic acid molecular formula C .. [askfilo.com]

- 5. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Analysis of 2,2-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2-Dimethylhexanoic acid, a branched-chain carboxylic acid. The document details nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, along with representative experimental protocols. This information is critical for the identification, characterization, and quantification of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the overall molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |

| -CH ₃ (C6) | 0.90 | Triplet (t) | 3H |

| -CH ₂- (C5) | 1.25-1.35 | Multiplet (m) | 2H |

| -CH ₂- (C4) | 1.25-1.35 | Multiplet (m) | 2H |

| -CH ₂- (C3) | 1.50 | Triplet (t) | 2H |

| -C(CH ₃)₂ | 1.20 | Singlet (s) | 6H |

| -COOH | 12.0 (highly variable) | Broad Singlet (br s) | 1H |

Note: Chemical shifts are estimated from publicly available spectra and may vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm, estimated) |

| C1 (-C OOH) | 185.0 |

| C2 (-C (CH₃)₂) | 42.0 |

| C3 (-C H₂-) | 38.0 |

| C4 (-C H₂-) | 24.0 |

| C5 (-C H₂-) | 32.0 |

| C6 (-C H₃) | 14.0 |

| -C(C H₃)₂ | 25.0 |

Note: Chemical shifts are estimated from publicly available spectra and may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

-

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates the components of a sample in the gas phase followed by detection and analysis by mass spectrometry. It is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound.

GC-MS Data

The mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization.

Table 3: Key GC-MS Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |

| 57 | High | [C₄H₉]⁺ |

| 88 | Moderate | [C₄H₈O₂]⁺ (McLafferty rearrangement) |

| 43 | Moderate | [C₃H₇]⁺ |

| 144 | Low to absent | [M]⁺ (Molecular Ion) |

Data sourced from PubChem.[1]

Experimental Protocol for GC-MS

A typical GC-MS protocol for the analysis of this compound is as follows. Derivatization is often employed to increase the volatility of the carboxylic acid.

1. Sample Preparation and Derivatization:

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine).

-

Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester derivative.

2. GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Mass Scan Range: m/z 40-500.

-

3. Data Analysis:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

-

For quantitative analysis, use a calibration curve generated from standards of this compound.

This guide provides foundational spectroscopic data and methodologies for the analysis of this compound. Researchers are encouraged to adapt and validate these protocols for their specific applications and instrumentation.

References

The Biological Significance of Medium-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs), saturated fatty acids with a chain length of 6 to 12 carbons, are emerging as potent signaling molecules with significant biological implications beyond their role as a simple energy source. Their unique metabolic properties, including rapid absorption via the portal vein and carnitine-independent entry into mitochondria, distinguish them from their long-chain counterparts and underpin their diverse physiological effects. This technical guide provides an in-depth overview of the current understanding of MCFA metabolism, their role in key signaling pathways, and their therapeutic potential in a range of diseases. Quantitative data from pertinent studies are summarized, detailed experimental protocols are provided, and key molecular pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Medium-chain fatty acids (MCFAs), which primarily include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are naturally found in sources such as coconut oil, palm kernel oil, and dairy products.[1] Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly hydrolyzed from their triglyceride form and absorbed directly into the portal circulation, bypassing the lymphatic system.[2] This unique metabolic pathway leads to efficient transport to the liver, where they readily undergo β-oxidation to produce energy and ketone bodies.[1][2] This efficient metabolism makes them a quick energy source and has led to their investigation in various therapeutic contexts, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[3][4]

Metabolism of Medium-Chain Fatty Acids

The distinct metabolic fate of MCFAs is central to their biological significance.

-

Digestion and Absorption: Medium-chain triglycerides (MCTs) are more rapidly hydrolyzed in the gastrointestinal tract than long-chain triglycerides (LCTs). The released MCFAs are then absorbed directly by intestinal epithelial cells and enter the portal vein, bound to albumin, for direct transport to the liver.[2]

-

Mitochondrial Uptake and β-Oxidation: A key differentiator of MCFA metabolism is their ability to cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is obligatory for LCFAs.[5] This allows for rapid entry into the mitochondrial matrix and subsequent β-oxidation, leading to the production of acetyl-CoA.

-

Ketogenesis: The abundance of acetyl-CoA derived from MCFA oxidation in the liver drives the synthesis of ketone bodies (β-hydroxybutyrate, acetoacetate, and acetone).[1][6] These ketone bodies can serve as an alternative energy source for extrahepatic tissues, including the brain, particularly when glucose availability is limited.[7]

Quantitative Data on the Effects of Medium-Chain Fatty Acids

The following tables summarize the quantitative effects of MCFA supplementation from various human and animal studies.

Table 1: Effects of Caprylic Acid (C8:0) Supplementation

| Study Population | Dosage | Duration | Key Findings | Reference |

| Male C57BL/6J mice on a high-fat diet | 2% of diet | 8 weeks | Decreased serum total cholesterol (TC) and LDL-C. | [8][9] |

| Sprague-Dawley male rats | 8% and 21% of fatty acids in diet | 6 weeks | No change in plasma acylated ghrelin; decreased plasma unacylated ghrelin. | [1][10] |

| Healthy men | Part of a 70g MCT meal (66% C8:0) | 21 days | Increased plasma total cholesterol, LDL cholesterol, and triglycerides compared to high-oleic sunflower oil. | [11] |

| Women with overweight/obesity on a VLCKD | 20 g/day | 45 days | Significantly decreased body weight, BMI, waist circumference, and hs-CRP concentrations. | [12] |

Table 2: Effects of Capric Acid (C10:0) Supplementation

| Study Population | Dosage | Duration | Key Findings | Reference |

| Insulin-resistant 3T3-L1 adipocytes | 100-200 µM | 24 hours | Enhanced expression of PPAR signaling and adipogenesis genes. | [13] |

| Male white rats | Part of a diet with 12-38% lipid | 30 days | Increased liver fat. | [14] |

| Diabetic mice | Not specified | Not specified | Improved glucose sensitivity and lipid profiles without weight gain. | [7] |

Table 3: Effects of Lauric Acid (C12:0) Supplementation

| Study Population | Dosage | Duration | Key Findings | Reference |

| Juvenile black sea bream | 0.04% of diet | 8 weeks | Significantly greater final body weight, weight gain, and specific growth rate. | [3] |

| European seabass juveniles | 1% of diet | 61 days | Lower intestinal expression of inflammatory markers (caspase 3, TNF-α, IL-10, IL-6, IL-1β). | [15] |

| HIV-infected patients on antiretroviral therapy | 1.5g or 3g once daily | 24 weeks | Primary outcome: reactivation of HIV transcription in latently infected CD4 T cells. | [16][17] |

Key Signaling Pathways Modulated by MCFAs

MCFAs are not merely metabolic substrates; they are active signaling molecules that interact with various receptors and modulate key cellular pathways.

G protein-coupled receptor 84 (GPR84) Signaling

GPR84 is a G-protein coupled receptor highly expressed in immune cells, such as macrophages and neutrophils, that is activated by medium-chain fatty acids, particularly capric acid (C10) and lauric acid (C12).[18] Activation of GPR84 is primarily coupled to a pertussis toxin-sensitive Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[19] This can subsequently influence downstream signaling cascades, including the PI3K-Akt and MAPK pathways, to modulate inflammatory responses.[20] GPR84 activation can also lead to the release of Gβγ subunits, which can promote intracellular calcium release.[19]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism. MCFAs, particularly C8 and C10, can act as direct ligands for PPARγ, functioning as partial agonists.[21] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter region of target genes, modulating their transcription.[22] This can lead to increased expression of genes involved in fatty acid uptake, storage, and insulin (B600854) sensitivity.[13]

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation by various signals, including those triggered by MCFAs in certain contexts, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[24] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Studies have shown that caprylic acid can suppress the inflammatory response by reducing the expression of pNF-κB p65.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MCFA biology.

Analysis of Plasma Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fatty acid analysis.[2]

1. Sample Preparation:

-

To 200 µL of plasma, add 300 µL of dPBS.

-

Add 100 µL of an internal standard solution containing deuterated fatty acids.

-

Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

2. Lipid Extraction:

-

Extract the lipids by adding iso-octane, followed by vortexing and centrifugation to separate the phases.

-

Collect the organic (iso-octane) phase.

3. Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the fatty acids to pentafluorobenzyl (PFB) esters by adding 25 µL of 1% PFB bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the samples under vacuum.

4. GC-MS Analysis:

-

Reconstitute the derivatized fatty acids in iso-octane.

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a standard curve prepared with known concentrations of unlabeled fatty acid standards and the deuterated internal standards to quantify the fatty acid levels in the samples.

Western Blot Analysis of MCFA-Induced Signaling

This protocol provides a general framework for assessing the activation of signaling pathways.[25][26]

1. Cell Culture and Treatment:

-

Culture relevant cells (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes) to an appropriate confluency.

-

Treat the cells with the desired concentration of MCFAs (e.g., caprylic acid, capric acid) or a vehicle control for a specified time.

2. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GPR84, anti-PPARγ, anti-phospho-Akt, anti-p65 NF-κB) overnight at 4°C. A list of commercially available antibodies is provided in Table 4.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Commercially Available Antibodies for Western Blot Analysis

| Target Protein | Supplier | Catalog Number (Example) |

| GPR84 | Thermo Fisher Scientific | PA3-042 |

| GPR84 | Novus Biologicals | H00053831-M01 |

| PPARγ | Thermo Fisher Scientific | PA3-821A |

| PPARγ | Cell Signaling Technology | #2430 |

| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 |

| NF-κB p65 | Cell Signaling Technology | #8242 |

Animal Feeding Study Protocol

This protocol is a general guideline for conducting in vivo studies with MCFAs.[1][27]

1. Animal Model:

-

Select an appropriate animal model based on the research question (e.g., C57BL/6J mice for metabolic studies, Sprague-Dawley rats for ghrelin studies).

-

Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

2. Diet Formulation:

-

Prepare a control diet and experimental diets supplemented with specific MCFAs or MCT oil.

-

Ensure that the diets are isocaloric and isonitrogenous, with the only variable being the fatty acid composition.

-

The MCFA supplementation level can be a percentage of total dietary fat or a specific gram amount per day.

3. Experimental Procedure:

-

Randomly assign the animals to the different dietary groups.

-

Provide the animals with ad libitum access to their respective diets and water for the duration of the study (e.g., 4-12 weeks).

-

Monitor food intake and body weight regularly.

4. Sample Collection and Analysis:

-

At the end of the study, collect blood samples for the analysis of plasma lipids, glucose, insulin, and inflammatory markers.

-

Harvest tissues of interest (e.g., liver, adipose tissue, brain) for further analysis, such as gene expression (qPCR), protein expression (Western blot), or lipid composition (GC-MS).

Conclusion

Medium-chain fatty acids possess a unique metabolic profile that confers a wide range of biological activities. Their ability to serve as a rapid energy source, generate ketone bodies, and act as signaling molecules that modulate key cellular pathways underscores their therapeutic potential. The quantitative data presented highlight their impact on metabolic and inflammatory parameters. The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms of action of MCFAs. The visualization of the GPR84, PPAR, and NF-κB signaling pathways offers a clear framework for understanding their molecular interactions. As research in this field continues to evolve, a deeper understanding of the biological significance of MCFAs will undoubtedly pave the way for novel therapeutic strategies in a variety of disease states.

References

- 1. Dietary Caprylic Acid (C8:0) Does Not Increase Plasma Acylated Ghrelin but Decreases Plasma Unacylated Ghrelin in the Rat | PLOS One [journals.plos.org]

- 2. GPR84 Polyclonal Antibody (PA3-042) [thermofisher.com]

- 3. Effect of dietary supplementation of lauric acid on growth performance, digestive enzymes, serum immune and antioxidant parameters, and intestinal morphology in black sea bream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PPAR gamma Regulated Fatty Acid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Decanoic Acid May Lead to a New Generation of Diabetes Drugs - BioResearch - Labmedica.com [labmedica.com]

- 8. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]

- 9. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. besjournal.com [besjournal.com]

- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 13. Medium-chain fatty acids enhance expression and histone acetylation of genes related to lipid metabolism in insulin-resistant adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary effects of the esters of butyric, caproic, caprylic, capric, lauric, myristic, palmitic, and stearic acids on food intake, weight gain, plasma glucose, and tissue lipid in the male white rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 18. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 20. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 21. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PPAR gamma Polyclonal Antibody (PA3-821A) [thermofisher.com]

- 23. Do Multiple Nuclear Factor Kappa B Activation Mechanisms Explain Its Varied Effects in the Heart? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Primary mouse hepatocyte isolation [protocols.io]

- 27. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylhexanoic Acid: A Potential Biomarker on the Horizon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA), is an emerging molecule of interest in the field of metabolomics and biomarker discovery. While research on this specific molecule is still in its nascent stages, the broader class of BCFAs is increasingly recognized for its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, its potential as a biomarker, the analytical methodologies for its detection, and the potential signaling pathways it may influence.

Chemical and Physical Properties

This compound is a medium-chain fatty acid with the following key properties:

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 813-72-9 |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 122 °C at 18 mmHg |

Data Presentation: The Potential of this compound as a Biomarker

Currently, there is a notable lack of quantitative data for this compound in human biological fluids or tissues within publicly available scientific literature. Its potential as a biomarker is therefore extrapolated from the known roles of other branched-chain fatty acids in health and disease. BCFAs have been implicated in metabolic conditions, with some studies showing an inverse correlation between serum BCFA levels and obesity and triglyceride levels.

To illustrate how this compound could be presented as a biomarker, the following tables showcase hypothetical data. It is crucial to note that these values are for illustrative purposes only and are not based on experimental evidence.

Table 1: Hypothetical Plasma Concentrations of this compound in a Case-Control Study

| Cohort | N | Mean Plasma Concentration (µM) | Standard Deviation (µM) | p-value |

| Healthy Controls | 100 | 5.2 | 1.8 | <0.01 |

| Disease X Patients | 100 | 2.1 | 0.9 |

Table 2: Hypothetical Correlation of this compound with Clinical Parameters

| Clinical Parameter | Correlation Coefficient (r) | p-value |

| Triglycerides | -0.45 | <0.001 |

| Body Mass Index (BMI) | -0.38 | <0.01 |

| HDL Cholesterol | 0.25 | <0.05 |

Experimental Protocols

The accurate quantification of this compound in biological matrices is achievable through established analytical techniques for fatty acid analysis. The following are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for such analyses.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes the analysis of total fatty acids, including this compound, from human plasma.

1. Sample Preparation and Lipid Extraction:

-

To 50 µL of plasma, add an internal standard solution containing a known concentration of a deuterated analogue of a similar fatty acid.

-

Perform hydrolysis to release esterified fatty acids by adding 1 mL of acetonitrile (B52724):6N HCl (9:1) and incubating at 100°C for 45 minutes.

-

Follow with a second hydrolysis step using 1 mL of methanol:10N NaOH (9:1) at 100°C for 45 minutes.

-

Acidify the sample with 180 µL of 6N HCl.

-

Extract the fatty acids with 3 mL of hexane (B92381) by vortexing for 2 minutes and centrifuging at 1200 x g for 4 minutes.

-

Transfer the organic layer to a new tube and dry under a stream of nitrogen.

2. Derivatization:

-